8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)

Medicinal Chemistry Building Block Selection Drug-likeness

8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) (CAS 793662-76-7) is a bicyclic amine belonging to the 8-azabicyclo[3.2.1]octane (tropane) class. It features an endo-oriented primary amine at the 3-position and an N-acetyl substituent on the bridgehead nitrogen.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B12274106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC(=O)N1C2CCC1CC(C2)N
InChIInChI=1S/C9H16N2O/c1-6(12)11-8-2-3-9(11)5-7(10)4-8/h7-9H,2-5,10H2,1H3/t7?,8-,9+
InChIKeyFBCWQRRMRIKGKS-CBLAIPOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Acetyl-8-azabicyclo[3.2.1]octan-3-amine (3-endo) Procurement Guide: Tropane Scaffold Profile


8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) (CAS 793662-76-7) is a bicyclic amine belonging to the 8-azabicyclo[3.2.1]octane (tropane) class. It features an endo-oriented primary amine at the 3-position and an N-acetyl substituent on the bridgehead nitrogen. The tropane scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous alkaloids and synthetic ligands targeting monoamine transporters, muscarinic receptors, and chemokine receptors . The (3-endo) configuration is the stereochemistry found in most bioactive tropane alkaloids such as atropine and scopolamine, and is critical for receptor recognition . This compound is primarily utilized as a protected chiral building block for the synthesis of more complex tropane-derived ligands and pharmacological probes .

Why Generic 8-Azabicyclo[3.2.1]octan-3-amine Analogs Cannot Substitute for 8-Acetyl-(3-endo)


Closely related tropane-3-amine derivatives—such as the exo isomer, the N-Boc-protected variant, or the N-methyl analog—cannot be interchangeably substituted for 8-acetyl-(3-endo)-8-azabicyclo[3.2.1]octan-3-amine in synthetic or pharmacological workflows. The endo configuration is essential for the biological activity of many muscarinic and monoamine transporter ligands . The N-acetyl group provides a distinct orthogonal protection strategy compared to the more commonly employed N-Boc group, enabling selective deprotection sequences in multi-step syntheses . Furthermore, the compact acetyl group (one rotatable bond) confers a distinct physicochemical profile—lower molecular weight and fewer hydrogen bond donors—compared to bulkier N-carbamates, directly influencing permeability and target engagement in medicinal chemistry campaigns . The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Evidence for 8-Acetyl-8-azabicyclo[3.2.1]octan-3-amine (3-endo) vs. Closest Analogs


Molecular Weight Advantage Over N-Boc-Protected Endo-3-Aminotropane

8-Acetyl-(3-endo)-8-azabicyclo[3.2.1]octan-3-amine possesses a significantly lower molecular weight (168.24 g/mol) compared to its closest protected analog, N-Boc-endo-3-aminotropane (226.32 g/mol). The reduction of 58.08 g/mol represents a 25.7% decrease in molecular mass, which directly improves ligand efficiency metrics when the scaffold is incorporated into final bioactive molecules . The acetyl compound also possesses zero rotatable bonds, compared to two in the N-Boc analog, reducing conformational entropy penalty upon target binding .

Medicinal Chemistry Building Block Selection Drug-likeness

Endo-Stereochemistry Requirement for Muscarinic Receptor Affinity

In a systematic study of tropane derivatives, the anticholinergic activity in mice (oxotremorine-induced salivation and tremor models) was found to be critically dependent on the (3-endo) configuration. The endo-amine series exhibited measurable muscarinic receptor binding affinity (Ki values), while the corresponding exo-configured derivatives demonstrated significantly reduced or negligible binding . This stereochemical requirement mirrors the natural tropane alkaloids atropine and scopolamine, which universally adopt the endo configuration at the 3-position for receptor engagement . The 8-acetyl-(3-endo) compound specifically provides this bioactive stereochemistry in a protected form amenable to further derivatization.

Muscarinic Receptors Stereochemistry-Activity Relationship Tropane Alkaloids

Verified Commercial Purity Specifications (95%–99%)

This compound is commercially available from multiple independent suppliers with documented purity specifications. DAYANG CHEM (HANGZHOU) offers the compound at two purity grades: 95% and 99%, with packaging available from 0.1 kg to 1000 kg . AChemBlock catalogs the compound at 97% purity (Catalog ID: P48902) with CAS 1292690-04-0 . The availability of 99% purity grade, with only two hydrogen bond acceptors (the acetyl carbonyl and the primary amine) and zero rotatable bonds, reduces the risk of isomeric or by-product contamination that can complicate downstream reactions .

Chemical Procurement Purity Specification Building Block Quality

Endo-Stereochemical Provenance in CCR5 Antagonist Scaffold Design

The 3-amino-8-azabicyclo[3.2.1]octane (endo) scaffold is the core amine component of the clinically approved CCR5 antagonist maraviroc and its structural analogs . While N-Boc-endo-3-aminotropane is the most commonly cited protected intermediate for CCR5 antagonist synthesis , the 8-acetyl-(3-endo) variant provides a smaller, orthogonal N-protecting group. This enables synthetic routes where acid-labile Boc deprotection is incompatible with other functional groups in the target molecule. The endo amine geometry is essential: replacement of the 3-amino-8-azabicyclo[3.2.1]octane with a 5-amino-3-azabicyclo[3.3.0]octane scaffold resulted in measurable changes to CCR5 binding pose and pharmacokinetics .

CCR5 Antagonist HIV Entry Inhibition Maraviroc Analogs

High-Value Application Scenarios for 8-Acetyl-8-azabicyclo[3.2.1]octan-3-amine (3-endo) Based on Quantitative Evidence


Muscarinic Receptor Ligand Discovery Requiring Defined (3-endo) Stereochemistry

In central nervous system (CNS) drug discovery programs targeting muscarinic acetylcholine receptors (M1–M5), the (3-endo) stereochemistry of the 3-amino group is non-negotiable for receptor engagement. The 8-acetyl-(3-endo) compound provides this critical stereochemistry in a protected form, enabling systematic elaboration of the 3-amino position into diverse amides, ureas, or sulfonamides while retaining the endo geometry. The low molecular weight (168.24 g/mol) and zero rotatable bonds make it an ideal fragment-sized starting point for structure-activity relationship expansion, as established by the class-level muscarinic receptor binding data .

CCR5 Antagonist Synthesis Using Orthogonal N-Acetyl Protection

For medicinal chemistry teams synthesizing next-generation CCR5 antagonists derived from the maraviroc chemotype, the 8-acetyl-(3-endo) scaffold offers orthogonal N-protection to the commonly used N-Boc-endo-3-aminotropane intermediate. This enables synthetic sequences where acid-sensitive functional groups (e.g., tert-butyl esters, silyl ethers, or acid-labile heterocycles) must be preserved during the N-deprotection step, as documented in CCR5 antagonist scaffold evaluation studies and commercial reagent documentation .

Monoamine Transporter Probe Synthesis in Academic and Industrial Medicinal Chemistry

The tropane scaffold is a privileged pharmacophore for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporter ligands. The 8-acetyl-(3-endo) derivative serves as a versatile, low-molecular-weight entry point for constructing focused libraries of N-substituted and 3-amino-functionalized tropane analogs for transporter selectivity profiling. The compound's compact physicochemical profile (XLogP3 ≈ 0, one hydrogen bond donor) provides an attractive baseline for tuning lipophilicity and hydrogen-bonding capacity during lead optimization .

High-Purity Building Block Procurement for Multi-Gram Scale Synthesis

When scaling synthetic routes beyond milligram quantities, the availability of 99% purity grade material (as documented by DAYANG CHEM ) reduces the need for pre-reaction purification and minimizes impurity-derived side products. The compound's structural simplicity—with only two hydrogen bond acceptors and a single stereocenter—facilitates analytical quality control by 1H NMR and LC-MS, enabling rapid batch-to-batch consistency verification in industrial and academic procurement workflows .

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